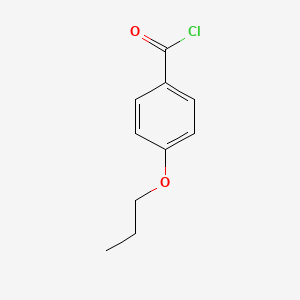

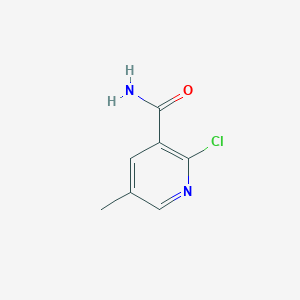

![molecular formula C17H10N2O3 B1314060 12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid CAS No. 63127-04-8](/img/structure/B1314060.png)

12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid

Overview

Description

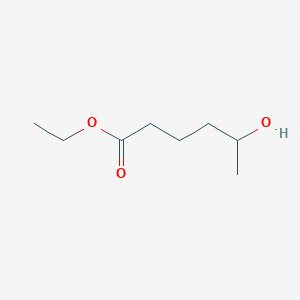

“12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid” is an organic compound with the molecular formula C17H10N2O3 and a molecular weight of 290.28 . It is also known by the abbreviation OBQCA .

Molecular Structure Analysis

The InChI code for this compound is 1S/C17H10N2O3/c20-16-13-8-10-4-1-2-5-11(10)9-14(13)18-15-12(17(21)22)6-3-7-19(15)16/h1-9H,(H,21,22) and the InChI key is OSKFWHVKBOWROV-UHFFFAOYSA-N .Scientific Research Applications

Antiallergy Potential

12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid and its analogs have been explored for their potential antiallergy properties. In research conducted in 1979, compounds in this category, specifically 11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid, have demonstrated significant antiallergy activity. These compounds were found to be orally active and more potent than known antiallergy agents like cromolyn sodium or doxantrazole when tested in rats (Schwender, Sunday, & Herzig, 1979). A similar study in the same year further substantiated the antiallergy activity of substituted 11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acids, highlighting several orally active analogs (Schwender, Sunday, Herzig, Kusner, Schumann, & Gawlak, 1979).

Antiulcer Applications

Compounds related to this compound have been synthesized and evaluated for their antiulcer properties. Notably, 3-benzylidene-1,2,3,9-tetrahydro-9-oxopyrrolo[2,1-b] quinazolinecarboxylic acids and 6-benzylidene-6,7,8,9-tetrahydro-11-oxo-11H-pyrido[2,1-b] quinazolinecarboxylic acid showed potential therapeutic applications for treating ulcers, as indicated by their activity in rat models (Doria, Passarotti, Magrini, Sala, Sberze, Tibolla, Arcari, Ceserani, & Castello, 1984).

Antineoplastic and Antimonoamineoxidase Properties

A study in 2010 investigated the synthesis of spiro derivatives of benzo[h]quinazolines, including compounds related to this compound. These compounds were found to have potential antineoplastic (anticancer) and antimonoamineoxidase activities, highlighting their possible use in cancer treatment and mooddisorders (Маркосян, Габриелян, Арсенян, Сукасян, & Саркисян, 2010).

Pharmaceutical and Therapeutic Values

In 2016, research focused on synthesizing various keto-substituted pyrazolo[3,4-b]quinolines and related structures, emphasizing the importance of the benzo[g]pyrazolo[3,4-b]quinazoline scaffold. This work sheds light on the potential pharmaceutical and therapeutic values associated with these molecular skeletons, which could include compounds similar to this compound (Abd El-Aal & Khalaf, 2016).

Crystal Structure Analysis

The crystal structure of compounds related to this compound has been a subject of study to understand their molecular configuration better. For instance, an analysis of 5N-ethyl-8-carboxy-9-oxo-11-methyl-pyrido[2,1-b]quinazoline revealed insights into its crystal packing and molecular interactions, which are crucial for understanding its potential applications in drug design (Rajnikant, Gupta, & Singh, 2000).

Safety and Hazards

Mechanism of Action

Action Environment:

Environmental factors significantly influence drug efficacy and stability. These factors include pH, temperature, and the presence of other molecules. For instance, the compound’s stability might vary under acidic or alkaline conditions. Additionally, interactions with food, other medications, or environmental toxins can impact its action.

If you’d like further information or have any other questions, feel free to ask! 😊

Biochemical Analysis

Biochemical Properties

12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid plays a significant role in various biochemical reactions. It has been observed to interact with several enzymes and proteins, influencing their activity and function. One of the key interactions is with RNA polymerase I, where this compound acts as an inhibitor . This inhibition affects the transcription process, leading to altered gene expression. Additionally, this compound has been shown to bind preferentially to GC-rich DNA sequences, further impacting transcriptional regulation .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been demonstrated to inhibit the growth and viability of various cancer cell lines while having minimal impact on normal cells . This selective cytotoxicity is attributed to its ability to interfere with RNA polymerase I activity, leading to disrupted ribosomal RNA synthesis and subsequent cell death. Furthermore, this compound influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. Its binding to GC-rich DNA sequences inhibits RNA polymerase I, thereby blocking the transcription of ribosomal RNA genes . This inhibition leads to a decrease in ribosome biogenesis, which is crucial for protein synthesis and cell growth. Additionally, the compound’s interaction with RNA polymerase I involves specific binding sites that are essential for its inhibitory activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard storage conditions, maintaining its activity over extended periods . Its degradation products and long-term effects on cellular function require further investigation. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of RNA polymerase I activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . Higher doses can lead to adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites. These metabolites can further interact with cellular targets, contributing to the compound’s overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to accumulate in the nucleus, where it exerts its inhibitory effects on RNA polymerase I. Additionally, its distribution is influenced by factors such as tissue perfusion and cellular uptake mechanisms.

Subcellular Localization

This compound predominantly localizes to the nucleus, where it interacts with DNA and RNA polymerase I . This subcellular localization is facilitated by its ability to penetrate the nuclear membrane and bind to specific DNA sequences. The compound’s activity is closely linked to its nuclear localization, as it directly impacts transcriptional regulation and ribosome biogenesis.

Properties

IUPAC Name |

12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2O3/c20-16-13-8-10-4-1-2-5-11(10)9-14(13)18-15-12(17(21)22)6-3-7-19(15)16/h1-9H,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSKFWHVKBOWROV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C(=O)N4C=CC=C(C4=N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90499601 | |

| Record name | 12-Oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63127-04-8 | |

| Record name | 12-Oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Trifluoromethyl)phenyl]-1-propene](/img/structure/B1313986.png)

![6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one](/img/structure/B1313992.png)

![2-Bromo-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1313999.png)

![2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B1314006.png)